Potassium 4-acetoxy-3-methoxyphenyltrifluroborate
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Overview
Description
Potassium 4-acetoxy-3-methoxyphenyltrifluroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its stability and versatility in various chemical reactions, especially in Suzuki–Miyaura cross-coupling reactions. The presence of the trifluoroborate group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-acetoxy-3-methoxyphenyltrifluroborate typically involves the reaction of 4-acetoxy-3-methoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium hydroxide, under mild conditions. The resulting product is then purified through crystallization techniques to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-acetoxy-3-methoxyphenyltrifluroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic acid or alcohol derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include phenols, quinones, boronic acids, and various substituted aromatic compounds .
Scientific Research Applications
Potassium 4-acetoxy-3-methoxyphenyltrifluroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 4-acetoxy-3-methoxyphenyltrifluroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transmetalation step in Suzuki–Miyaura reactions, where it transfers the aryl group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-acetoxyphenyltrifluoroborate
Uniqueness
Potassium 4-acetoxy-3-methoxyphenyltrifluroborate is unique due to the presence of both acetoxy and methoxy groups on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds. This dual functionality allows for more versatile applications in synthetic chemistry and material science .
Properties
IUPAC Name |
potassium;(4-acetyloxy-3-methoxyphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O3.K/c1-6(14)16-8-4-3-7(10(11,12)13)5-9(8)15-2;/h3-5H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHVFFFZWPFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC(=O)C)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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